

Atto 465 NHS Ester: A Technical Guide to Photostability and Thermal Stability

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Compound of Interest

Compound Name: Atto 465 NHS ester

Cat. No.: B1261320

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the photostability and thermal stability of **Atto 465 NHS ester**, a fluorescent label known for its strong absorption, high fluorescence quantum yield, and notable stability.^{[1][2][3]} This document is intended to serve as a valuable resource for researchers utilizing this dye in applications such as fluorescence microscopy, single-molecule detection, and other fluorescence-based assays.

Core Properties of Atto 465 NHS Ester

Atto 465 is a fluorescent label derived from acriflavine.^{[1][4]} The N-hydroxysuccinimide (NHS) ester is an amine-reactive derivative, making it suitable for covalently labeling proteins and other biomolecules containing primary amines.

Photophysical and Chemical Properties

The key optical and chemical characteristics of Atto 465 are summarized in the table below. These properties are crucial for designing and interpreting fluorescence experiments.

Property	Value	Source(s)
Excitation Maximum (λ_{abs})	453 nm	
Emission Maximum (λ_{fl})	506 nm	
Molar Extinction Coefficient (ϵ_{max})	$7.5 \times 10^4 \text{ M}^{-1} \text{ cm}^{-1}$	
Fluorescence Quantum Yield (η_{fl})	75%	
Fluorescence Lifetime (τ_{fl})	5.0 ns	
Molecular Weight (MW)	493 g/mol	
Recommended Storage	-20°C, protected from moisture and light	
Solubility	Polar solvents (e.g., DMF, DMSO)	

Photostability of Atto 465

Atto 465 is generally characterized as having high photostability. While a specific photobleaching quantum yield is not readily available in public literature, comparative studies offer quantitative insights into its performance.

A study by Dodge et al. (2022) compared the photobleaching kinetics of the free carboxylic acid form of Atto 465 with a more photostable derivative, Atto 465-p, and another green nuclear dye, YoPro-1. The results demonstrate that while Atto 465 does photobleach under continuous laser irradiation, its stability is notable.

Comparative Photobleaching Data

The following table summarizes the photobleaching kinetics from the aforementioned study, showing the normalized fluorescence intensity over time.

Time (hours)	Atto 465	Atto 465-p	YoPro-1
0	100%	100%	100%
~0.5	~75%	~90%	~60%
~1.0	~60%	~85%	~40%
~1.5	~50%	~80%	~25%
~2.0	~40%	~75%	~15%
~2.5	~30%	~70%	~10%

Data are estimated from the graphical representation in Dodge et al. (2022).

Thermal Stability and Handling of Atto 465 NHS Ester

The thermal stability of **Atto 465 NHS ester** is crucial for its storage and handling. The manufacturer recommends long-term storage at -20°C. When stored properly, protected from moisture and light, the solid form of the dye is stable for at least three years.

The NHS ester moiety is susceptible to hydrolysis, which is accelerated by moisture and high pH. Therefore, it is critical to use anhydrous, amine-free solvents like DMF or DMSO for preparing stock solutions and to prepare these solutions immediately before use. Stock solutions in high-quality anhydrous solvents may be stored at -20°C, but repeated exposure to atmospheric moisture should be avoided.

Conjugates of Atto 465 with proteins are generally stable for several months when stored at 4°C with a preservative like sodium azide, or for longer periods when frozen at -20°C in single-use aliquots.

Experimental Protocols

Protocol for Assessment of Photostability

This protocol is adapted from the methodology used in comparative photobleaching studies.

1. Sample Preparation:

- Prepare a solution of Atto 465-labeled protein or free dye in a suitable buffer (e.g., PBS, pH 7.4).
- Mount the sample on a microscope slide. For cellular imaging, cells stained with the dye can be used.

2. Microscopy Setup:

- Use a confocal or epifluorescence microscope equipped with a stable laser or arc lamp light source.
- Select an objective with appropriate magnification and numerical aperture (e.g., 40x oil objective, NA 1.3).
- Ensure the detector (e.g., PMT or sCMOS camera) is set to avoid saturation.

3. Image Acquisition:

- Acquire an initial image ($t=0$) using an excitation wavelength appropriate for Atto 465 (e.g., 453 nm or a common laser line like 488 nm).
- Continuously illuminate a defined region of interest with the excitation light at a constant power.
- Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.

4. Data Analysis:

- Measure the mean fluorescence intensity of the region of interest in each image of the time series.
- Correct for background fluorescence by measuring the intensity of an unstained region.
- Normalize the background-corrected intensity of each time point to the initial intensity at $t=0$.

- Plot the normalized fluorescence intensity as a function of time. The resulting curve can be fitted to an exponential decay function to determine the photobleaching half-life ($t_{1/2}$).

Protocol for Assessment of Thermal and Hydrolytic Stability

This protocol allows for the assessment of the stability of the reactive NHS ester under accelerated aging conditions.

1. Sample Preparation:

- Prepare aliquots of solid **Atto 465 NHS ester** in microcentrifuge tubes.

2. Incubation:

- Condition 1 (Elevated Temperature): Place a set of sealed tubes in an incubator at 37°C for a defined period (e.g., 1, 3, 7, and 14 days).
- Condition 2 (High Humidity): Place another set of open tubes in a humid chamber (e.g., a desiccator with a saturated salt solution) at a constant temperature (e.g., 25°C or 37°C) for the same time points.
- Control: Store a set of sealed tubes at the recommended -20°C.

3. Reactivity Assay:

- At each time point, dissolve a sample from each condition and a control sample in anhydrous, amine-free DMSO to a known concentration.
- React the dye solution with a molar excess of a primary amine-containing molecule (e.g., n-propylamine or a model protein like BSA) in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
- After the reaction, quantify the amount of unreacted amine using a colorimetric assay (e.g., TNBSA assay) or separate the labeled product from the free amine and quantify the fluorescence of the product.

- Alternatively, the hydrolysis of the NHS ester can be monitored by measuring the absorbance of the released N-hydroxysuccinimide at 260 nm under basic conditions.

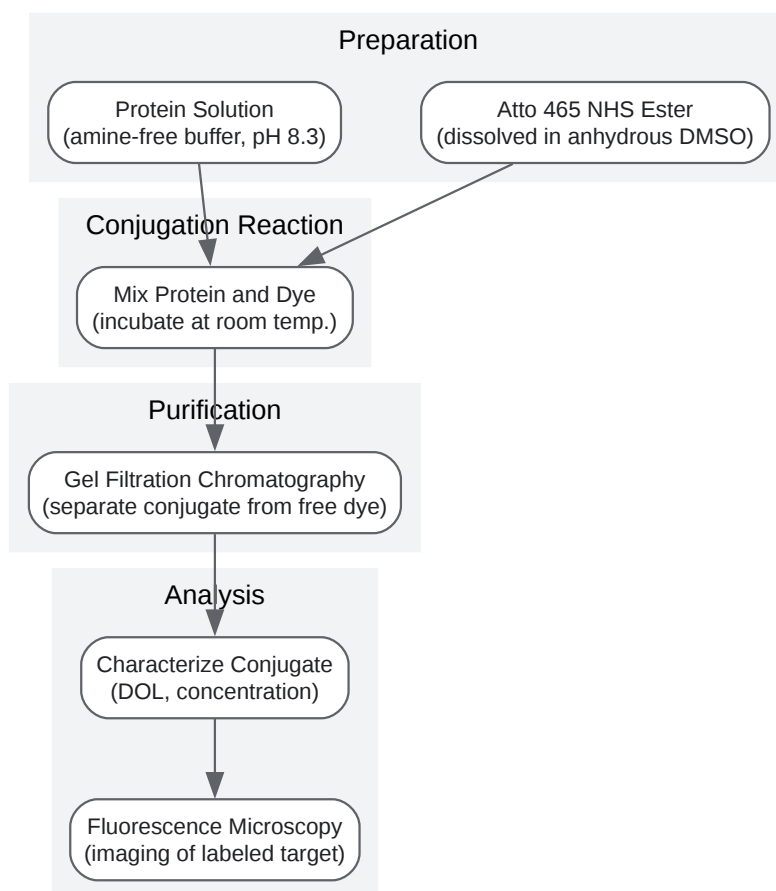
4. Data Analysis:

- Compare the reactivity of the samples stored under elevated temperature and humidity to the control sample stored at -20°C.
- A decrease in the extent of labeling or an increase in free NHS indicates degradation of the NHS ester.
- Plot the percentage of remaining reactivity as a function of time for each condition.

Visualizations

Protein Labeling and Analysis Workflow

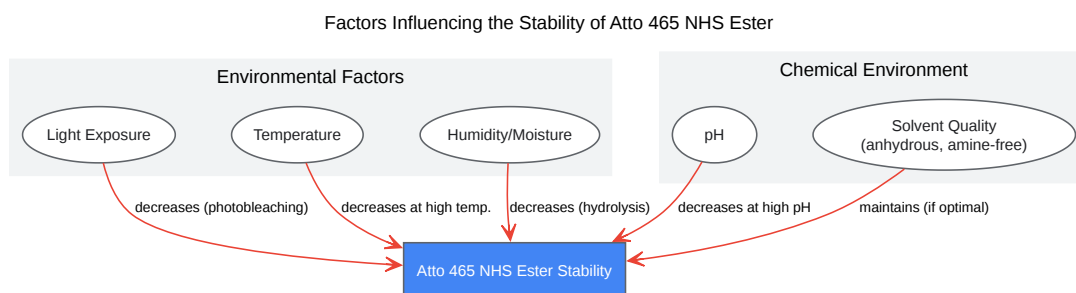
Workflow for Protein Labeling with Atto 465 NHS Ester and Fluorescence Microscopy



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Caption: Experimental workflow for protein conjugation and analysis.

Factors Affecting Atto 465 NHS Ester Stability



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